Hydroquinine 2,5-diphenyl-4,6-pyri-midinediyl diether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether can be synthesized through a series of organic reactions involving quinine derivatives and pyrimidine compounds. The synthesis typically involves the use of diimides for amination at the remote γ-position, forming highly functionalized amine compounds . The reaction conditions often include the use of methanol as a solvent and temperatures around 245-248°C .
Industrial Production Methods
Industrial production of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is usually produced in bulk quantities and is available for prompt delivery .
Chemical Reactions Analysis
Types of Reactions
Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinine form.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl azodicarboxylates for amination and various oxidizing agents for oxidation reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like methanol .
Major Products Formed
The major products formed from these reactions include highly functionalized amine compounds and quinone derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether involves its role as a ligand in catalytic reactions. It forms a chiral environment around the substrate, facilitating enantioselective reactions with electrophiles . This interaction is crucial for the synthesis of chiral compounds with high enantiomeric purity.
Comparison with Similar Compounds
Similar Compounds
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether: A similar compound with slight structural differences.
Hydroquinine 4(1H)-pyrimidinone, 6-hydroxy-5-methyl: Another related compound used in similar applications.
Uniqueness
Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether is unique due to its superior performance as a ligand in asymmetric dihydroxylation reactions, particularly for monosubstituted terminal olefins . Its high enantiomeric purity and efficiency make it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C56H60N6O4 |
---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
4-[[(4R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36?,39?,40+,49?,50?,52?,53?/m0/s1 |
InChI Key |
SWKRDCRSJPRVNF-ONNCTBKASA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7C[C@H]8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
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